molecular formula C4H5NOS B186559 Isothiazol-4-ylmethanol CAS No. 170283-02-0

Isothiazol-4-ylmethanol

Cat. No.: B186559
CAS No.: 170283-02-0
M. Wt: 115.16 g/mol
InChI Key: OVRPVAZRSIBVJO-UHFFFAOYSA-N
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Description

Isothiazol-4-ylmethanol is an organic compound with the molecular formula C4H5NOS. It is a derivative of isothiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isothiazol-4-ylmethanol can be synthesized through several methods. One common approach involves the base-promoted demethoxylative cycloaddition of alkynyl oxime ethers using sulfur sources like sodium sulfide. Another method includes the Rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with nitriles, forming isothiazoles via an α-thiavinyl Rh-carbenoid intermediate .

Industrial Production Methods: Industrial production of this compound typically involves the ring-closure of 3-mercaptopropanamides, which are derived from acrylic acid. This process can be achieved through chlorination or oxidation of the 3-sulfanylpropanamide to the corresponding disulfide .

Chemical Reactions Analysis

Types of Reactions: Isothiazol-4-ylmethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert this compound to its corresponding thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted isothiazoles .

Scientific Research Applications

Isothiazol-4-ylmethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Isothiazolinone: A related compound with similar antimicrobial properties, used widely as a preservative.

    Thiazole: Another five-membered heterocyclic compound, but with different reactivity due to the absence of the sulfur-nitrogen bond.

    Benzisothiazolinone: Known for its use as a biocide and preservative in various industrial applications.

Uniqueness: Isothiazol-4-ylmethanol stands out due to its specific reactivity patterns and the ability to form stable complexes with metals, which is not as pronounced in other similar compounds. Its unique structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

1,2-thiazol-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS/c6-2-4-1-5-7-3-4/h1,3,6H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVRPVAZRSIBVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621460
Record name (1,2-Thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170283-02-0
Record name (1,2-Thiazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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